molecular formula C19H29N3O2 B136526 N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide CAS No. 145440-99-9

N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B136526
CAS RN: 145440-99-9
M. Wt: 329.4 g/mol
InChI Key: LOQWMANLSOLNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (also known as A-84543) is a chemical compound that has been extensively studied for its potential therapeutic applications. A-84543 belongs to the class of compounds known as isoxazolecarboxamides, which have been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of A-84543 is not fully understood, but it is believed to act as a selective agonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including neurotransmitter release, ion channel regulation, and cell survival. Activation of the sigma-1 receptor has been found to have a variety of effects, including analgesia, anti-inflammatory effects, and modulation of drug addiction.
Biochemical and Physiological Effects:
A-84543 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as reduce drug-seeking behavior. A-84543 has also been found to have neuroprotective effects, as it has been shown to reduce cell death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

A-84543 has several advantages for lab experiments. It is a highly specific agonist of the sigma-1 receptor, which allows for precise targeting of this receptor. Additionally, A-84543 has been extensively studied, and its synthesis method has been optimized to produce high yields and purity. However, there are also some limitations to using A-84543 in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on A-84543. One area of interest is the potential use of A-84543 as a treatment for neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of A-84543 and its effects on cellular processes. Finally, there is potential for the development of new compounds based on the structure of A-84543 that could have improved pharmacological properties.

Synthesis Methods

The synthesis of A-84543 involves a multi-step process that begins with the reaction of 2,6-dimethylphenylamine and 2-chloroethyl diethylamine to form the intermediate compound, N-(2-(diethylamino)ethyl)-2,6-dimethylphenylamine. This intermediate is then reacted with isoxazole-5-carboxylic acid to form the final product, A-84543. The synthesis of A-84543 has been optimized to produce high yields and purity.

Scientific Research Applications

A-84543 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-nociceptive effects in animal models. A-84543 has also been shown to have potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, A-84543 has been investigated for its potential use in the treatment of neuropathic pain.

properties

CAS RN

145440-99-9

Product Name

N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide

Molecular Formula

C19H29N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H27N3O2/c1-6-21(7-2)11-12-22(18-14(3)9-8-10-15(18)4)19(23)17-13-16(5)24-20-17/h8-10,13H,6-7,11-12H2,1-5H3

InChI Key

LOQWMANLSOLNMO-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C

Canonical SMILES

CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C

synonyms

N-(2-diethylaminoethyl)-N-(2,6-dimethylphenyl)-5-methyl-oxazole-3-carb oxamide

Origin of Product

United States

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